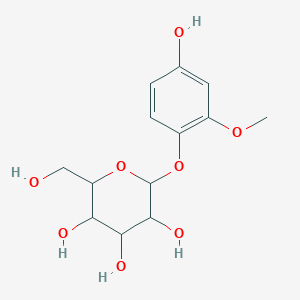

Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside

CAS No.:

Cat. No.: VC17949902

Molecular Formula: C13H18O8

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O8 |

|---|---|

| Molecular Weight | 302.28 g/mol |

| IUPAC Name | 2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3 |

| Standard InChI Key | LWEHRPZXRYZMDC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |

Introduction

4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside, also known as Isotachioside, is a monosaccharide derivative consisting of 2-methoxybenzene-1,4-diol attached to a beta-D-glucopyranosyl moiety. This compound has been identified in various plant species and exhibits interesting chemical and biological properties.

Biological and Pharmacological Aspects

While specific biological activities of 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside are not extensively documented, compounds with similar structures often exhibit antioxidant properties. For instance, related glucopyranosides have shown antioxidant activity, which could suggest potential health benefits .

Occurrence and Synthesis

This compound has been reported in plants such as Strychnos erichsonii and Capparis species . The synthesis of such glucopyranosides typically involves glycosylation reactions, where a sugar moiety is attached to an aglycone, in this case, 4-hydroxy-2-methoxyphenol.

Table 2: Occurrence and Synthesis Overview

| Aspect | Description |

|---|---|

| Occurrence | Found in Strychnos erichsonii and Capparis species |

| Synthesis | Typically involves glycosylation reactions |

Future Research Directions

-

Biological Activity Assessment: Investigate antioxidant, anti-inflammatory, and other potential biological activities.

-

Synthetic Method Optimization: Develop efficient and cost-effective synthesis methods to facilitate large-scale production.

-

Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties to assess potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume